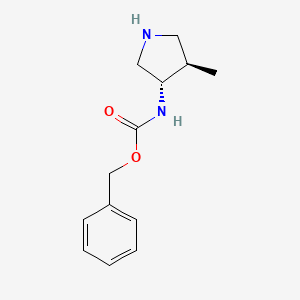![molecular formula C8H13NO2 B1653844 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one CAS No. 19918-88-8](/img/structure/B1653844.png)
9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one
Übersicht
Beschreibung
9-Hydroxy-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several methods. One common approach involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using sodium borohydride in methanol. Another method includes the use of a ruthenium complex catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yield and purity. The use of ruthenium catalysts in the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives is a notable method due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the conversion of ketone groups to alcohols.
Substitution: The nitrogen atom within the ring structure can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol is frequently used for reduction reactions.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted azabicyclo[3.3.1]nonane derivatives.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one involves its ability to participate in various chemical reactions due to the presence of the nitrogen atom and the hydroxyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use as a catalyst and in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A derivative used in organic synthesis.
Uniqueness
9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one is unique due to its specific functional groups, which provide distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific research areas highlight its versatility and importance.
Eigenschaften
IUPAC Name |
9-hydroxy-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMINNPTGLFCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941833 | |
| Record name | 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19918-88-8 | |
| Record name | 9-Azabicyclo(3.3.1)nonan-3-one, 9-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019918888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B1653767.png)







![Octahydro-1h-cyclopenta[c]pyridine hydrochloride](/img/structure/B1653778.png)

![tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate](/img/structure/B1653781.png)

